molecular formula C21H16BrN3O2 B11552282 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11552282
M. Wt: 422.3 g/mol
InChI Key: GMUKBWHRKXEMGN-UHFFFAOYSA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE is an organic compound that features a bromonaphthalene moiety and an indole derivative. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazide: Starting with the appropriate naphthalene derivative, a bromination reaction can introduce the bromine atom at the desired position.

    Condensation reaction: The bromonaphthalene derivative can then be reacted with an indole derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the indole derivative.

    Substitution: The bromine atom in the naphthalene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE: can be compared with other indole derivatives or bromonaphthalene compounds.

    Naphthalene derivatives: Compounds like 1-bromonaphthalene or 2-bromonaphthalene.

    Indole derivatives: Compounds like indole-3-carboxaldehyde or indole-3-acetic acid.

Uniqueness

The uniqueness of 2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

InChI

InChI=1S/C21H16BrN3O2/c1-25-18-9-5-4-8-16(18)20(21(25)27)24-23-19(26)12-13-10-11-17(22)15-7-3-2-6-14(13)15/h2-11,27H,12H2,1H3

InChI Key

GMUKBWHRKXEMGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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